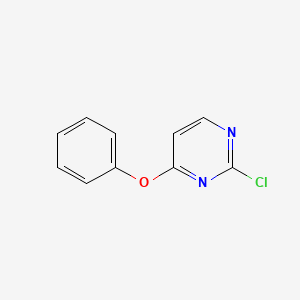

2-Chloro-4-phenoxypyrimidine

Description

BenchChem offers high-quality 2-Chloro-4-phenoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-phenoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMUSBXMZQRDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18214-00-1 | |

| Record name | 2-chloro-4-phenoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 2-Chloro-4-phenoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold. Its prevalence in biologically active molecules, from nucleobases to a myriad of therapeutic agents, underscores its significance.[1] 2-Chloro-4-phenoxypyrimidine (CAS No. 18214-00-1) is a key intermediate, offering a strategic platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties of 2-Chloro-4-phenoxypyrimidine

Understanding the fundamental physicochemical properties of 2-Chloro-4-phenoxypyrimidine is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 18214-00-1 | [2][3][4] |

| Molecular Formula | C₁₀H₇ClN₂O | [2][3][5][4] |

| Molecular Weight | 206.63 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | Inferred from supplier data |

| Melting Point | Not explicitly available for this compound. For the related 2-chloropyrimidine, the melting point is 63-66 °C. | |

| Boiling Point | Not explicitly available for this compound. For the related 2-chloropyrimidine, the boiling point is 75-76 °C at 10 mmHg. | [6] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

| Storage | 2-8°C, under an inert atmosphere. | [5] |

Synthesis of 2-Chloro-4-phenoxypyrimidine: A Step-by-Step Protocol

The synthesis of 2-Chloro-4-phenoxypyrimidine is typically achieved through the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenol. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring makes this a regioselective transformation.

Reaction Principle

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. The C4 position is generally more electrophilic than the C2 position, leading to preferential substitution at C4.

Experimental Protocol

Materials:

-

2,4-Dichloropyrimidine

-

Phenol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of phenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents) portion-wise at room temperature.

-

Stir the mixture for 30 minutes to an hour to allow for the formation of the potassium phenoxide salt.

-

Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Chloro-4-phenoxypyrimidine.

Caption: Synthesis of 2-Chloro-4-phenoxypyrimidine.

Chemical Reactivity and Synthetic Utility

The presence of a reactive chlorine atom at the C2 position and a phenoxy group at the C4 position makes 2-Chloro-4-phenoxypyrimidine a versatile building block for further molecular elaboration.

Nucleophilic Substitution at the C2 Position

The remaining chlorine atom at the C2 position is susceptible to nucleophilic displacement, although it is generally less reactive than the C4 chlorine of the starting material. This allows for the sequential introduction of various nucleophiles.

Reaction with Amines:

2-Chloro-4-phenoxypyrimidine can react with a variety of primary and secondary amines to yield 2-amino-4-phenoxypyrimidine derivatives. These reactions are often carried out at elevated temperatures in a polar aprotic solvent, sometimes with the addition of a base to neutralize the HCl generated.

Caption: Nucleophilic substitution with amines.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C2 position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of aryl or vinyl substituents.

Suzuki-Miyaura Coupling:

The reaction of 2-Chloro-4-phenoxypyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base affords 2-aryl-4-phenoxypyrimidine derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Caption: Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The 2-substituted-4-phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with significant biological activity.

Kinase Inhibitors

Many kinase inhibitors feature a 2-aminopyrimidine core, where the amino group forms key hydrogen bonding interactions with the hinge region of the kinase. The 4-phenoxyphenyl group can occupy the hydrophobic pocket of the ATP binding site. The ability to readily synthesize a diverse library of 2-amino-4-phenoxypyrimidine derivatives makes this scaffold highly attractive for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Sodium Channel Blockers

Derivatives of 2-Chloro-4-phenoxypyrimidine have been investigated as potent sodium channel blockers. For instance, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide has been identified as a potent, broad-spectrum state-dependent sodium channel blocker with potential applications in the treatment of pain.[7] This highlights the potential of this chemical scaffold in the development of new therapies for neurological disorders.

Safety and Handling

Potential Hazards:

-

Acute Toxicity (Oral): May be harmful if swallowed.[8]

-

Skin Irritation: May cause skin irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

Conclusion

2-Chloro-4-phenoxypyrimidine is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active molecules. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists. The demonstrated utility of the 2-substituted-4-phenoxypyrimidine scaffold in the development of kinase inhibitors and sodium channel blockers ensures its continued relevance in the quest for new and improved therapeutics. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- Fisher Scientific. (2013).

- Sigma-Aldrich. (2025).

- Pharmaffili

- ChemicalBook. Pyrimidine, 2-chloro-4-phenoxy- CAS#: 18214-00-1.

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P

- Thermo Fisher Scientific. (2024).

- BLD Pharm. 18214-00-1|2-Chloro-4-phenoxypyrimidine.

- ChemicalBook.

- HANGZHOU TIANYE CHEMICALS CO., LTD. 2-Chloro-4-phenoxypyrimidine, CasNo.18214-00-1.

- Fisher Scientific. (2021).

- J Pharmacol Exp Ther. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)

- ChemicalBook. 2,4-Dichloropyrimidine synthesis.

- US5525724A - Process for the preparation of chloropyrimidines - Google P

- Sigma-Aldrich. 2-Chloropyrimidine 95 1722-12-9.

- Chemenu. cas 18214-00-1|| where to buy 2-Chloro-4-phenoxypyrimidine.

- Organic Letters. Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines.

- ResearchG

- Journal of Medicinal Chemistry. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.

- PubMed. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology.

- Bioorganic & Medicinal Chemistry. Novel 2-(4-methylsulfonylphenyl)pyrimidine Derivatives as Highly Potent and Specific COX-2 Inhibitors.

- Chemsrc. Addition and substitution reactions of chloropyrimidines with lithium reagents.

Sources

- 1. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine, 2-chloro-4-phenoxy- CAS#: 18214-00-1 [m.chemicalbook.com]

- 3. 18214-00-1|2-Chloro-4-phenoxypyrimidine|2-Chloro-4-phenoxypyrimidine|-范德生物科技公司 [39.100.107.131]

- 4. 2-Chloro-4-phenoxypyrimidine, CasNo.18214-00-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 5. 18214-00-1|2-Chloro-4-phenoxypyrimidine|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

Introduction: The Pyrimidine Core and Its Strategic Importance

An In-Depth Technical Guide to 2-Chloro-4-phenoxypyrimidine: A Core Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-4-phenoxypyrimidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, grounding our discussion in the principles of synthetic chemistry and the practical demands of pharmaceutical research.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1] Its nitrogen atoms provide key hydrogen bonding points, and the ring system serves as a rigid and versatile anchor for presenting diverse functional groups to biological targets. Within this class, 2-Chloro-4-phenoxypyrimidine (CAS 18214-00-1) has emerged as a crucial intermediate.[2] Its structure is bifunctional: the phenoxy group acts as a stable, space-filling moiety, while the strategically positioned chlorine atom at the C2 position serves as a reactive handle for subsequent chemical modifications via nucleophilic substitution.[3] This combination makes it an ideal starting point for constructing libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors.[4][5]

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and calculated properties for 2-Chloro-4-phenoxypyrimidine are summarized below.

Molecular Structure

The structure consists of a pyrimidine ring substituted with a chlorine atom at the C2 position and a phenoxy group at the C4 position.

Caption: Molecular Structure of 2-Chloro-4-phenoxypyrimidine.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 18214-00-1 | Angene International[2] |

| Molecular Formula | C₁₀H₇ClN₂O | Angene International[2] |

| Molecular Weight | 220.63 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class |

| Melting Point | Not available in literature; requires experimental determination. | - |

| Boiling Point | Not available in literature; requires experimental determination. | - |

| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMF). | - |

Core Synthesis and Mechanistic Insights

The most logical and field-proven approach to synthesizing 2-Chloro-4-phenoxypyrimidine is via a nucleophilic aromatic substitution (SₙAr) reaction, starting from the readily available 2,4-dichloropyrimidine.[6][7]

Synthetic Workflow

Caption: General workflow for the synthesis of 2-Chloro-4-phenoxypyrimidine.

Mechanistic Rationale: C4 vs. C2 Selectivity

In the SₙAr reaction on 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the C4 position. This regioselectivity is a cornerstone of pyrimidine chemistry and can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

-

Electronic Stabilization: When a nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized onto the adjacent N3 nitrogen atom. Attack at the C2 position allows delocalization onto both N1 and N3. However, frontier molecular orbital theory suggests the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 and C6 positions compared to C2, making them more electrophilic and susceptible to attack.[8]

-

Steric Factors: While less dominant, the C2 position is flanked by two nitrogen atoms, which can create slightly more steric hindrance for an incoming nucleophile compared to the C4 position, which is adjacent to one nitrogen and one carbon.

This inherent reactivity difference is exploited to achieve a selective monosubstitution, yielding the desired 2-chloro-4-substituted product. The choice of a non-nucleophilic base, such as potassium carbonate or sodium hydride, is critical. Its role is solely to deprotonate the phenol, generating the more potent phenoxide nucleophile without competing in the substitution reaction itself.

Reactivity and Applications in Drug Discovery

The synthetic value of 2-Chloro-4-phenoxypyrimidine lies in the reactivity of the remaining chlorine atom at the C2 position. This position is now activated for a second SₙAr reaction, typically with an amine nucleophile. This sequential, regioselective substitution is a powerful strategy for building molecular complexity.

This scaffold is particularly prevalent in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors and other kinase inhibitors.[5] In many of these inhibitors, the 2,4-disubstituted pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The phenoxy group often occupies a hydrophobic pocket, while the substituent introduced at the C2 position can be tailored to achieve potency and selectivity for the target kinase.[9][10]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each step includes the scientific rationale, enabling the researcher to troubleshoot and adapt the methodology as needed.

Protocol 1: Synthesis of 2-Chloro-4-phenoxypyrimidine

-

Objective: To synthesize 2-Chloro-4-phenoxypyrimidine from 2,4-dichloropyrimidine and phenol via a regioselective SₙAr reaction.

-

Methodology:

-

Reagent Preparation: To a solution of phenol (1.0 eq) in a suitable aprotic polar solvent (e.g., anhydrous DMF or acetonitrile, 5-10 mL per mmol of phenol), add a non-nucleophilic base such as powdered potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Rationale: The base deprotonates the weakly acidic phenol to form the highly nucleophilic phenoxide anion in situ. Using an aprotic polar solvent stabilizes this charged intermediate and facilitates the SₙAr mechanism.

-

-

Reaction Initiation: After stirring the phenoxide mixture for 20-30 minutes at 0 °C, add a solution of 2,4-dichloropyrimidine (1.05 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Rationale: A slight excess of the dichloropyrimidine ensures complete consumption of the valuable phenol. A slow, cold addition helps control the exotherm of the reaction and minimizes potential side reactions.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20-30% ethyl acetate in hexanes.

-

Rationale: The reaction is typically complete at room temperature. TLC allows for the visualization of the consumption of the starting material (phenol) and the formation of the more nonpolar product.

-

-

Workup: Once the reaction is complete, pour the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).

-

Rationale: Quenching with water neutralizes any remaining reactive species and precipitates the organic product, which has low water solubility. Extraction is used to recover the product if it remains dissolved.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be further purified.

-

Protocol 2: Purification by Column Chromatography

-

Objective: To purify the crude product from unreacted starting materials and byproducts.

-

Methodology:

-

Column Preparation: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and pack a glass column.

-

Rationale: Silica gel is a polar stationary phase that effectively separates compounds based on polarity.

-

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent, adsorb it onto a small amount of silica gel, and dry it. Carefully load the dried powder onto the top of the prepared column.

-

Rationale: Dry loading ensures a tight, even band of the compound at the start of the chromatography, leading to better separation.

-

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by TLC.

-

Rationale: The less polar product will elute before the more polar impurities. A gradient elution provides a good balance between resolution and speed.

-

-

Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 2-Chloro-4-phenoxypyrimidine as a solid.

-

Protocol 3: Analytical Characterization (¹H and ¹³C NMR)

-

Objective: To confirm the structure and assess the purity of the final product.

-

Methodology:

-

Expected Spectral Features:

-

¹H NMR:

-

A doublet at ~8.4-8.6 ppm (1H), corresponding to the proton at C6 of the pyrimidine ring.

-

A doublet at ~6.8-7.0 ppm (1H), corresponding to the proton at C5 of the pyrimidine ring.

-

A multiplet between ~7.1-7.5 ppm (5H), corresponding to the protons of the phenoxy ring.

-

-

¹³C NMR:

-

Signals in the aromatic region (~115-165 ppm).

-

Key signals expected for the pyrimidine ring carbons: C2, C4, C5, and C6. The carbons attached to heteroatoms (C2-Cl, C4-O) will be significantly deshielded.

-

Signals for the phenoxy ring carbons, including the ipso-carbon attached to the ether oxygen.

-

-

Conclusion

2-Chloro-4-phenoxypyrimidine is more than just a chemical intermediate; it is a strategically designed building block that leverages fundamental principles of reactivity and regioselectivity. Its robust synthesis from common starting materials and the differential reactivity of its C2 and C4 positions provide a reliable and versatile platform for the development of complex molecular architectures. For research teams engaged in kinase inhibitor programs and other areas of medicinal chemistry, mastering the synthesis and application of this scaffold is a valuable asset in the ongoing quest for novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-CHLORO-4-PHENOXYPYRIMIDINE|CAS 18214-00-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. zenodo.org [zenodo.org]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-phenoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-phenoxypyrimidine, a key intermediate in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction and Strategic Importance

2-Chloro-4-phenoxypyrimidine belongs to the versatile class of pyrimidine derivatives, which are core scaffolds in a multitude of FDA-approved drugs and clinical candidates. The strategic placement of a reactive chlorine atom at the 2-position and a phenoxy group at the 4-position makes this molecule a valuable building block for generating diverse chemical libraries. The phenoxy moiety can modulate pharmacokinetic properties, while the chloro group serves as a handle for further functionalization through various cross-coupling and nucleophilic substitution reactions. Understanding the controlled synthesis and thorough characterization of this intermediate is paramount for its effective utilization in drug discovery pipelines.

Synthesis of 2-Chloro-4-phenoxypyrimidine: A Mechanistic Approach

The synthesis of 2-Chloro-4-phenoxypyrimidine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable phenoxide nucleophile with a dihalopyrimidine precursor. The most common and cost-effective starting material for this synthesis is 2,4-dichloropyrimidine.

The Cornerstone Precursor: Synthesis of 2,4-Dichloropyrimidine

A reliable supply of high-purity 2,4-dichloropyrimidine is the first critical step. It is typically synthesized from uracil through a chlorination reaction.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of uracil and a slight excess of phosphorus oxychloride is prepared.

-

A catalytic amount of N,N-dimethylaniline is cautiously added to the mixture.

-

The reaction mixture is heated to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.

-

The resulting oily residue is carefully poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude 2,4-dichloropyrimidine.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford pure 2,4-dichloropyrimidine as a white to off-white solid.

The Key Transformation: Nucleophilic Aromatic Substitution

The core of the synthesis lies in the regioselective substitution of one of the chlorine atoms of 2,4-dichloropyrimidine with a phenoxide ion. The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is not identical. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater electron deficiency at the C4 position, which is influenced by the two nitrogen atoms in the pyrimidine ring.

The reaction is typically carried out in the presence of a base to generate the phenoxide nucleophile from phenol. The choice of base and solvent can influence the reaction rate and yield.

Caption: Synthetic workflow for 2-Chloro-4-phenoxypyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-4-phenoxypyrimidine

Materials:

-

2,4-Dichloropyrimidine

-

Phenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

-

Ethyl acetate (EtOAc)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of phenol in a suitable solvent such as DMF, a base like potassium carbonate is added. The mixture is stirred at room temperature for about 30 minutes to generate the phenoxide anion.

-

2,4-Dichloropyrimidine is then added to the reaction mixture.

-

The reaction is heated to a temperature ranging from 80°C to 100°C and monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-Chloro-4-phenoxypyrimidine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Comprehensive Characterization of 2-Chloro-4-phenoxypyrimidine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of 2-Chloro-4-phenoxypyrimidine.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 (pyrimidine) |

| ~7.40 - 7.50 | m | 2H | Ar-H (ortho) |

| ~7.25 - 7.35 | m | 3H | Ar-H (meta, para) |

| ~6.80 | d | 1H | H-5 (pyrimidine) |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C-4 (pyrimidine) |

| ~161.5 | C-2 (pyrimidine) |

| ~158.0 | C-6 (pyrimidine) |

| ~153.0 | C-ipso (phenoxy) |

| ~130.0 | C-para (phenoxy) |

| ~126.0 | C-meta (phenoxy) |

| ~121.0 | C-ortho (phenoxy) |

| ~110.0 | C-5 (pyrimidine) |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and theoretical calculations. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1500-1450 | Strong | Aromatic C=C stretch (phenoxy group) |

| 1250-1200 | Strong | Ar-O-C asymmetric stretch |

| 1180-1150 | Strong | Ar-O-C symmetric stretch |

| 800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure.

Expected Mass Spectrometry Data (Electron Impact - EI):

-

Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of 2-Chloro-4-phenoxypyrimidine (C₁₀H₇ClN₂O) is expected at m/z = 206.

-

Isotope Peak (M+2)⁺: Due to the presence of the chlorine-37 isotope, a peak at m/z = 208 with an intensity of approximately one-third of the molecular ion peak is expected.

-

Major Fragmentation Peaks: Fragmentation may involve the loss of a chlorine atom, the phenoxy group, or cleavage of the pyrimidine ring.

Caption: Analytical workflow for the characterization of 2-Chloro-4-phenoxypyrimidine.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2,4-Dichloropyrimidine: This compound is corrosive and a lachrymator. It can cause severe skin burns and eye damage. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phosphorus oxychloride: Highly corrosive and reacts violently with water. It is also toxic upon inhalation. All operations involving this reagent must be conducted in a fume hood.

-

Phenol: Toxic and corrosive. It can be absorbed through the skin and cause severe burns.

-

Solvents (DMF, DCM, EtOAc): Flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 2-Chloro-4-phenoxypyrimidine. By understanding the underlying principles of the synthetic strategy and the application of modern analytical techniques, researchers and drug development professionals can confidently produce and validate this important chemical intermediate for its use in the discovery of novel therapeutics. The provided protocols and data serve as a valuable resource for the successful implementation of this chemistry in a laboratory setting.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem is a public repository of chemical information. (Note: A valuable resource for chemical properties and safety information). Available at: [Link]

A Comprehensive Spectroscopic Guide to 2-Chloro-4-phenoxypyrimidine for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloro-4-phenoxypyrimidine, a key heterocyclic intermediate in medicinal chemistry. As the structural complexity of drug candidates increases, rigorous characterization of such building blocks is paramount. This document consolidates Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy data, offering field-proven insights into the interpretation of these spectra. Detailed, self-validating experimental protocols are provided to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for structural confirmation, purity assessment, and reaction monitoring.

Introduction

2-Chloro-4-phenoxypyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous FDA-approved drugs. Its unique structure, featuring a reactive chlorine atom at the 2-position and a phenoxy group at the 4-position, makes it a versatile precursor for synthesizing a diverse array of biologically active molecules. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups, while the phenoxy moiety can be modified to modulate physicochemical properties and target engagement.

Given its role as a critical starting material, unambiguous structural verification and purity assessment are non-negotiable. Spectroscopic techniques are the cornerstone of this characterization process. Mass spectrometry provides definitive molecular weight information, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy offers a detailed map of the molecular skeleton. This guide synthesizes these analytical techniques to provide a holistic understanding of 2-chloro-4-phenoxypyrimidine.

Molecular Structure and Properties

A thorough analysis begins with a fundamental understanding of the molecule's composition and physical characteristics.

-

Molecular Formula: C₁₀H₇ClN₂O

-

Molecular Weight: 206.63 g/mol

-

CAS Number: 14925-63-0

-

Appearance: Typically an off-white to light yellow solid.

The structural arrangement of the pyrimidine and phenoxy rings dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Predicted EI-MS fragmentation of 2-chloro-4-phenoxypyrimidine.

3.3 Experimental Data Summary

While experimental spectra can vary slightly between instruments, the following table summarizes the expected key ions and their relative abundances.

| m/z (Mass-to-Charge Ratio) | Ion Identity | Expected Relative Abundance |

| 208 | [M+2]⁺ (³⁷Cl isotope peak) | ~32% of M⁺ |

| 206 | [M]⁺ (Molecular Ion, ³⁵Cl) | High |

| 171 | [M - Cl]⁺ | Moderate |

| 113/115 | [C₄H₂ClN₂]⁺ (Loss of phenoxy radical) | Moderate to High |

| 93 | [C₆H₅O]⁺ (Phenoxy cation) | Low to Moderate |

| 77 | [C₆H₅]⁺ (Phenyl cation) | High (Stable) |

3.4 Experimental Protocol for GC-MS Analysis

This protocol ensures the generation of reliable and reproducible mass spectra.

-

Sample Preparation: Dissolve approximately 1 mg of 2-chloro-4-phenoxypyrimidine in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250°C

-

Column: Standard non-polar column (e.g., 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min. [1] * Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV. [2] * Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes.

-

-

-

Data Acquisition: Inject 1 µL of the prepared sample. Acquire the data in full scan mode.

-

System Validation: Before running the sample, inject a solvent blank to ensure there is no system contamination. Periodically run a standard (e.g., PFTBA) to verify mass accuracy and instrument tuning.

Infrared (IR) Spectroscopy Analysis

4.1 Principles and Diagnostic Vibrations

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups. For 2-chloro-4-phenoxypyrimidine, key diagnostic peaks arise from the aromatic C-H bonds, C=C and C=N bonds of the rings, the C-O-C ether linkage, and the C-Cl bond.

4.2 Experimental Data Summary

The following table lists the characteristic absorption bands expected for 2-chloro-4-phenoxypyrimidine. [3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1550 | Pyrimidine Ring C=N & C=C Stretch | Strong |

| 1500 - 1400 | Phenyl Ring C=C Stretch | Strong |

| 1250 - 1200 | Aryl-O Stretch (Asymmetric) | Strong |

| 1050 - 1000 | Aryl-O Stretch (Symmetric) | Medium |

| 800 - 700 | C-Cl Stretch | Strong |

| 750 - 690 | Aromatic C-H Bend (Out-of-plane) | Strong |

4.3 Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. [4][5]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. [6]Wipe the crystal surface with a soft tissue soaked in isopropanol and allow it to dry completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 2-chloro-4-phenoxypyrimidine powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. [7]5. Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp, and carefully wipe the sample off the crystal using a tissue and isopropanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

5.1 Principles of ¹H and ¹³C NMR for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation. ¹H NMR provides information on the number, connectivity, and electronic environment of protons, while ¹³C NMR reveals the same for carbon atoms. For 2-chloro-4-phenoxypyrimidine, these techniques confirm the presence and substitution pattern of both the pyrimidine and phenoxy rings.

5.2 ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the two protons on the pyrimidine ring and the five protons on the phenoxy ring.

-

Pyrimidine Protons (H5, H6): These protons will appear as doublets due to coupling with each other. H5 is typically downfield from H6.

-

Phenoxy Protons (H2', H3', H4'): The protons on the phenoxy ring will appear as a complex multiplet. The ortho-protons (H2') will be the most deshielded, followed by the para-proton (H4'), and then the meta-protons (H3').

5.3 ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, as they are in unique chemical environments. The carbons attached to electronegative atoms (N, O, Cl) will be the most downfield.

5.4 Experimental Data Summary

The following tables provide expected chemical shift (δ) values in ppm, referenced to tetramethylsilane (TMS), typically in a CDCl₃ solvent.

Table: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.45 | Doublet (d) | ~5.0 | 1H | H6 (Pyrimidine) |

| ~7.45 - 7.55 | Multiplet (m) | - | 2H | H2' (Phenoxy) |

| ~7.30 - 7.40 | Multiplet (m) | - | 3H | H3', H4' (Phenoxy) |

| ~6.80 | Doublet (d) | ~5.0 | 1H | H5 (Pyrimidine) |

Table: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C4 (C-O) |

| ~162.0 | C2 (C-Cl) |

| ~158.5 | C6 (Pyrimidine) |

| ~152.0 | C1' (Phenoxy, ipso) |

| ~130.0 | C3' (Phenoxy) |

| ~126.5 | C4' (Phenoxy) |

| ~122.0 | C2' (Phenoxy) |

| ~110.0 | C5 (Pyrimidine) |

5.5 Experimental Protocol for NMR Analysis

Adherence to a strict protocol is essential for acquiring high-resolution, artifact-free NMR spectra. [8]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2-chloro-4-phenoxypyrimidine into a clean, dry vial. [9] * Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). [9]Ensure the solvent contains an internal standard like TMS (0.03% v/v).

-

Vortex or gently sonicate the vial until the solid is completely dissolved.

-

Filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a high-quality 5 mm NMR tube to remove any particulate matter. [10] * Cap the NMR tube and wipe the outside with a lint-free tissue.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. Key parameters include a 90° pulse, an acquisition time of ~2-3 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The synergy between MS, IR, and NMR creates a self-validating system for structural confirmation.

Caption: Integrated workflow for the complete characterization of the title compound.

Conclusion

The comprehensive spectroscopic analysis of 2-chloro-4-phenoxypyrimidine presented in this guide underscores the power of integrating multiple analytical techniques. The mass spectrum confirms the molecular weight and elemental composition, the infrared spectrum verifies the presence of key functional groups, and the NMR spectra provide an unambiguous map of the atomic connectivity. By following the detailed protocols outlined herein, researchers and drug development professionals can confidently verify the structure and purity of this vital chemical intermediate, ensuring the integrity and success of their synthetic endeavors.

References

-

NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of California, Davis. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Aijiren. Retrieved from [Link]

-

NMR Sample Preparation Guide. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Allen, F., et al. (2013). Computational mass spectrometry for small molecules. Journal of Cheminformatics, 5(1), 1-13. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

The basics of Attenuated Total Reflectance ATR-FTIR Spectroscopy. (n.d.). Specac. Retrieved from [Link]

-

Smith Henry, A. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Agilent. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Trivedi, M. K., Branton, A., & Trivedi, D. (2015). Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. Med chem, 5(5), 298-302. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. agilent.com [agilent.com]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. sites.bu.edu [sites.bu.edu]

- 10. web.uvic.ca [web.uvic.ca]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-phenoxypyrimidine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical synthesis and drug development, the physicochemical properties of heterocyclic intermediates are paramount. 2-Chloro-4-phenoxypyrimidine, a substituted pyrimidine, represents a key structural motif in medicinal chemistry. Pyrimidine derivatives are integral to a wide array of therapeutic agents, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1] The journey of a promising compound from a laboratory curiosity to a clinical candidate is often dictated by its solubility. Poor solubility can severely hamper a compound's bioavailability, leading to unreliable outcomes in biological assays and posing significant challenges for formulation development.[1][2]

Physicochemical Principles Governing Solubility

The solubility of a compound is a complex interplay of solute and solvent properties. For pyrimidine derivatives like 2-chloro-4-phenoxypyrimidine, several key factors influence their dissolution in organic solvents.

-

Molecular Structure and Substituent Effects: The core pyrimidine ring, with its nitrogen atoms, imparts a degree of polarity. The substituents—a chloro group at the 2-position and a phenoxy group at the 4-position—significantly modify the molecule's overall polarity, hydrogen bonding capacity, and molecular weight. The chlorine atom is an electron-withdrawing group, while the phenoxy group adds steric bulk and potential for pi-pi stacking interactions. The nature and position of such functional groups on the pyrimidine ring have a profound effect on solubility.[3]

-

Solvent Properties: The principle of "like dissolves like" is a fundamental concept in solubility.

-

Polarity: Polar solvents will better solvate polar solutes, and nonpolar solvents will better solvate nonpolar solutes. The solubility of pyrimidine derivatives often increases in more polar organic solvents.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitrogen atoms of the pyrimidine ring, enhancing solubility.[3]

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[3][4][5] This endothermic process means that heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

-

Crystalline Form (Polymorphism): The crystal lattice energy of a solid must be overcome for dissolution to occur. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with a solvent over a prolonged period.[1] This measurement is crucial for lead optimization and formulation development.[1] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

2-Chloro-4-phenoxypyrimidine (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis blank

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of 2-chloro-4-phenoxypyrimidine and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-chloro-4-phenoxypyrimidine to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[1]

-

Accurately add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Sample Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.

-

-

Quantification:

-

Accurately pipette a known volume of the clear supernatant and dilute it with the appropriate solvent (e.g., HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by applying the dilution factor.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Solubility of 2-Chloro-4-phenoxypyrimidine in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| N,N-Dimethylformamide (DMF) | 36.7 | > 200 | > 0.92 |

| Dichloromethane (DCM) | 9.1 | 150 | 0.69 |

| Acetone | 21.0 | 85 | 0.39 |

| Acetonitrile | 37.5 | 50 | 0.23 |

| Ethyl Acetate | 6.0 | 30 | 0.14 |

| Ethanol | 24.6 | 15 | 0.07 |

| Methanol | 32.7 | 10 | 0.05 |

| Toluene | 2.4 | < 1 | < 0.005 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The interpretation of solubility data should consider the physicochemical properties of both the solute and the solvents. For instance, the high solubility of pyrimidine derivatives in DMF is often observed, likely due to its high polarity and ability to act as a hydrogen bond acceptor.[7][8] Conversely, the low solubility in a nonpolar solvent like toluene would be expected.

Factors Influencing Solubility: A Conceptual Model

Caption: Factors influencing the solubility of the target compound.

Conclusion

A thorough understanding and accurate measurement of the solubility of 2-chloro-4-phenoxypyrimidine are indispensable for its effective utilization in drug discovery and development. While direct solubility data may be sparse, the principles and experimental methodologies outlined in this guide provide a robust framework for researchers to generate reliable data. By systematically evaluating solubility in a range of organic solvents, scientists can make informed decisions regarding reaction conditions, purification strategies, and formulation pathways, ultimately accelerating the progression of novel therapeutic agents.

References

- Solubility of Things. (n.d.). Pyrimidine.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Semantic Scholar. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.

- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Baluja, S., et al. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Baluja, S., et al. (2016).

- Huang, G., et al. (2018).

Sources

- 1. benchchem.com [benchchem.com]

- 2. rheolution.com [rheolution.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Introduction: The Critical Role of a Key Intermediate

An In-depth Technical Guide to the Purity and Appearance of 2-Chloro-4-phenoxypyrimidine

In the landscape of modern drug discovery and fine chemical synthesis, pyrimidine derivatives are foundational scaffolds. Among these, 2-Chloro-4-phenoxypyrimidine serves as a versatile intermediate, prized for its reactive chlorine atom at the 2-position, which allows for facile nucleophilic substitution, and the stable phenoxy group at the 4-position. Its utility in building more complex, biologically active molecules makes it a compound of significant interest for researchers in medicinal chemistry and materials science.[1]

However, the synthetic utility of any intermediate is directly proportional to its purity. The presence of unreacted starting materials, regioisomers, or other byproducts can lead to unpredictable reaction outcomes, complicate downstream purification efforts, and compromise the integrity of the final product.[2] This guide provides a comprehensive overview of the physical properties, appearance, and robust methodologies for the purification and analytical validation of 2-Chloro-4-phenoxypyrimidine, grounded in established scientific principles.

Physicochemical Properties and Expected Appearance

A preliminary assessment of any chemical reagent begins with its physical characteristics. For 2-Chloro-4-phenoxypyrimidine, a high-purity sample should conform to the properties outlined below. Significant deviation, particularly in appearance or melting point, is an immediate indicator of potential impurities.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O | N/A |

| Molecular Weight | 206.63 g/mol | N/A |

| Appearance | White to off-white or pale yellow solid/crystalline powder | [3][4] |

| Melting Point | ~45-55 °C (analogue-dependent) | [4][5] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [3] |

Note: The melting point can vary based on trace impurities. A sharp melting range (e.g., within 1-2°C) is a strong indicator of high purity.

Synthetic Landscape and Potential Impurities

To develop a robust purification and analysis strategy, one must first understand the potential impurities that may arise during synthesis. A common and efficient route to 2-Chloro-4-phenoxypyrimidine is the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenol in the presence of a base.

Common Synthetic Route: 2,4-Dichloropyrimidine + Phenol --(Base)--> 2-Chloro-4-phenoxypyrimidine

This reaction, while generally selective for the more reactive chlorine at the 4-position, is not without its challenges. The primary impurities of concern are:

-

2,4-Dichloropyrimidine: Unreacted starting material.[6]

-

Phenol: Unreacted starting material.

-

2,4-Diphenoxypyrimidine: A disubstituted byproduct formed if the reaction is forced or if stoichiometry is not carefully controlled.

-

4-Chloro-2-phenoxypyrimidine (Isomer): While the C4 position is more activated, trace amounts of the C2-substituted isomer can form, which can be difficult to separate due to similar polarity.[7]

-

Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, acetonitrile, ethyl acetate).

Understanding this impurity profile is paramount as it dictates the choice of purification and analytical techniques. For instance, the similar polarity of the desired product and the isomeric impurity necessitates a high-resolution separation technique like HPLC.[2]

Purification Methodologies: From Crude to High-Purity

Achieving high purity often requires a multi-step approach, typically involving a primary bulk purification followed by a final polishing step if necessary.

A. Recrystallization: The First Line of Defense

Recrystallization is a powerful, scalable, and cost-effective technique for removing the bulk of impurities. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Begin by testing solubility in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof). An ethanol/water or isopropanol/hexane system is often a good starting point for moderately polar compounds.

-

Dissolution: In a flask, add the chosen solvent (e.g., isopropanol) to the crude 2-Chloro-4-phenoxypyrimidine. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

-

Decolorization (Optional): If the solution is highly colored, it may indicate persistent impurities. Add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[8]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

B. Flash Column Chromatography

For removing impurities with very similar polarity, such as the 4-chloro-2-phenoxy isomer, flash column chromatography is the method of choice.[9]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel is the standard choice. For pyrimidine derivatives that may be sensitive to acidic silica, neutral alumina can be considered.[10]

-

Mobile Phase (Eluent): The solvent system should be optimized using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[10] A gradient system of hexanes and ethyl acetate is a common starting point.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. H31903.03 [thermofisher.com]

- 5. 2-Chloro-4-methylpyrimidine | 13036-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Discovery and history of 2-Chloro-4-phenoxypyrimidine

An In-Depth Technical Guide to the Discovery and Enduring Significance of 2-Chloro-4-phenoxypyrimidine

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of 2-Chloro-4-phenoxypyrimidine, a key heterocyclic intermediate in modern medicinal chemistry. We will explore its seminal synthesis, the refinement of its production methodologies, and its critical role as a foundational building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical, field-proven insights.

Introduction: The Unassuming Architect of Complex Molecules

In the vast lexicon of organic chemistry, certain molecules, though simple in structure, become indispensable tools in the hands of synthetic chemists. 2-Chloro-4-phenoxypyrimidine is a prime example of such a molecule. As a disubstituted pyrimidine, it possesses a unique electronic and structural profile that has rendered it a highly versatile intermediate in the synthesis of complex, biologically active compounds. The pyrimidine core is a ubiquitous motif in nature, forming the basis of nucleobases like cytosine, thymine, and uracil, and is a privileged scaffold in a multitude of synthetic drugs.[1] The strategic placement of a reactive chlorine atom at the 2-position and a stable phenoxy group at the 4-position provides a powerful handle for sequential, regioselective functionalization, a cornerstone of modern drug discovery.[2]

The Genesis: Discovery and First Synthesis

The history of pyrimidine chemistry dates back to the late 19th century, with systematic studies initiated by Pinner in 1884.[3] However, the specific discovery of 2-Chloro-4-phenoxypyrimidine can be traced to the mid-20th century, a period of burgeoning exploration into the reactivity of halogenated pyrimidines. The first documented synthesis of 2-Chloro-4-phenoxypyrimidine was reported by Boarland and McOmie in 1952 in the Journal of the Chemical Society.

Their work was foundational in understanding the nucleophilic substitution patterns of dichloropyrimidines. The synthesis was achieved through the reaction of 2,4-dichloropyrimidine with sodium phenoxide. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The rationale behind this experimental choice lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electron-withdrawing nature of the nitrogen atoms in the ring. This inherent electronic bias allows for a regioselective substitution, a critical aspect for the utility of this intermediate.

Caption: Historical Synthesis of 2-Chloro-4-phenoxypyrimidine.

Original Experimental Protocol (Inferred from Boarland and McOmie, 1952)

While the full experimental details from the 1952 paper are not widely digitized, a likely protocol based on the chemistry of that era is as follows:

-

Preparation of Sodium Phenoxide: Sodium metal is cautiously dissolved in an excess of anhydrous ethanol to form sodium ethoxide. To this solution, an equimolar amount of phenol is added, resulting in the formation of sodium phenoxide.

-

Nucleophilic Substitution: 2,4-Dichloropyrimidine, dissolved in a suitable solvent like ethanol, is added to the solution of sodium phenoxide.

-

Reaction and Workup: The reaction mixture is heated under reflux for a specified period. After cooling, the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated, and the crude product is isolated, often by precipitation or extraction, followed by recrystallization for purification.

Evolution of Synthetic Methodologies: From Historical Precedent to Modern Efficiency

While the fundamental approach to synthesizing 2-Chloro-4-phenoxypyrimidine remains the same, modern organic synthesis has introduced refinements to improve yield, purity, and safety. The choice of base, solvent, and reaction conditions has been optimized to enhance the regioselectivity and simplify the workup process.

A Modern, Field-Proven Synthetic Protocol

This protocol represents a more contemporary approach, often employed in research and development laboratories.

-

Reaction Setup: To a stirred solution of 2,4-dichloropyrimidine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add phenol (1 equivalent).

-

Base Addition: Cool the mixture in an ice bath and add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents), portion-wise. The use of a milder base than sodium phenoxide can improve the selectivity and reduce side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-Chloro-4-phenoxypyrimidine.

Comparative Analysis of Synthetic Methodologies

| Parameter | Historical Method (Boarland & McOmie, 1952, inferred) | Modern Protocol | Rationale for Improvement |

| Base | Sodium Phenoxide (pre-formed) | Potassium Carbonate or DIPEA | Milder bases reduce the potential for side reactions and are easier to handle. |

| Solvent | Ethanol | DMF or Acetonitrile | Polar aprotic solvents can accelerate SNAr reactions and often lead to cleaner conversions. |

| Temperature | Reflux | Room Temperature | Milder reaction conditions are more energy-efficient and can prevent the formation of byproducts. |

| Purification | Recrystallization | Column Chromatography | Provides higher purity and is more effective for removing closely related impurities. |

The Rise to Prominence: Applications in Drug Discovery

The true significance of 2-Chloro-4-phenoxypyrimidine lies in its utility as a versatile building block in the synthesis of pharmaceuticals. Its journey from a chemical curiosity to a cornerstone of drug development is most evident in the field of oncology, particularly in the development of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is an excellent mimic of the purine core of adenosine triphosphate (ATP), the natural substrate for kinases. By functionalizing the pyrimidine ring, medicinal chemists can design molecules that bind to the ATP-binding site of a specific kinase, thereby inhibiting its activity and halting the proliferation of cancer cells.

A prominent example of the application of 2-Chloro-4-phenoxypyrimidine is in the synthesis of Gefitinib (Iressa®) , a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4][5] In the synthesis of Gefitinib and other similar kinase inhibitors, the 2-chloro-4-phenoxypyrimidine core serves as a key intermediate. The phenoxy group often provides crucial interactions within the ATP-binding pocket of the target kinase, while the reactive chlorine at the 2-position allows for the introduction of various amine-containing side chains to modulate potency, selectivity, and pharmacokinetic properties.[6][7]

Caption: Role of 2-Chloro-4-phenoxypyrimidine in Kinase Inhibitor Synthesis.

Conclusion and Future Outlook

From its initial synthesis in 1952, 2-Chloro-4-phenoxypyrimidine has evolved into a molecule of significant importance in the pharmaceutical industry. Its discovery was a key step in understanding the reactivity of chloropyrimidines, and its subsequent application has enabled the development of life-saving medicines. The enduring legacy of this simple yet elegant molecule underscores a fundamental principle of drug discovery: that the careful and creative manipulation of foundational chemical scaffolds can lead to profound therapeutic breakthroughs. As our understanding of disease biology deepens, it is certain that 2-Chloro-4-phenoxypyrimidine and its derivatives will continue to be integral components in the design and synthesis of the next generation of targeted therapies.

References

-

Wikipedia. Pyrimidine. [Link]

-

Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]

-

Wang, S., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

-

Royal Society of Chemistry. (1952). Journal of The Chemical Society (Resumed). [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Internet Archive. (1952). Journal of the Chemical Society 1952: Index. [Link]

-

Ilyin, V. I., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083–1093. [Link]

-

Royal Society of Chemistry. (1952). Front matter. Journal of the Chemical Society (Resumed), P001. [Link]

-

Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1133–1141. [Link]

-

Sci-Hub. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles. Bioorganic & Medicinal Chemistry Letters, 11(9), 1123-1126. [Link]

-